molecular formula C13H12O4 B11877830 Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate CAS No. 38322-65-5

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B11877830
CAS No.: 38322-65-5
M. Wt: 232.23 g/mol
InChI Key: OUPTVBRQLKDPCJ-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate (CAS 5464-39-1) is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . This compound belongs to the chromone family, a privileged scaffold in medicinal chemistry recognized for its broad spectrum of pharmacological properties . The chromone core is a benzoannelated γ-pyrone ring that serves as a versatile template for the development of new bioactive molecules . Research into chromone derivatives like this one is particularly relevant for multifactorial diseases, including aging-related conditions such as Alzheimer's and Parkinson's disease . Its ethyl carboxylate functional group makes it a versatile synthon for further chemical transformations, ideal for creating concise and diversity-oriented libraries for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38322-65-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 6-methyl-4-oxochromene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-3-16-13(15)12-7-10(14)9-6-8(2)4-5-11(9)17-12/h4-7H,3H2,1-2H3

InChI Key

OUPTVBRQLKDPCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)C

Origin of Product

United States

Preparation Methods

Claisen Condensation for Chromone Core Formation

The Claisen condensation reaction serves as a foundational method for constructing the chromone scaffold. A two-step synthetic procedure is detailed in crystallographic studies , wherein phenylacetophenone derivatives undergo intramolecular cyclization with diethyl oxalate. For ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate, this involves:

  • Suzuki Cross-Coupling : A brominated hydroxyacetophenone precursor reacts with a methyl-substituted boronic acid under microwave-assisted conditions to introduce the 6-methyl group.

  • Cyclization : The intermediate is treated with diethyl oxalate in ethanolic sodium ethoxide, followed by acid-mediated cyclization.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Sodium ethoxide (1.2 equiv)

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

Yield : 78–85% . The crystalline product is purified via recrystallization from ethanol, with purity confirmed by X-ray diffraction .

Esterification of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

An alternative route involves esterifying preformed chromone carboxylic acids. Der Pharma Chemica protocols describe the synthesis of analogous chromone-3-carboxylic acids, which can be adapted for the 2-carboxylate derivative:

  • Oxidation of Carboxaldehyde : 6-Methyl-4-oxo-chromene-2-carboxaldehyde is oxidized to the corresponding carboxylic acid using sodium chlorite (NaClO₂) and sulfamic acid in methylene chloride at 0–5°C .

  • Esterification : The carboxylic acid reacts with ethanol in the presence of concentrated sulfuric acid under reflux.

Reaction Conditions :

  • Oxidizing Agent: NaClO₂ (3.5 equiv), sulfamic acid (4.0 equiv)

  • Solvent: Methylene chloride

  • Esterification Catalyst: H₂SO₄ (0.5 equiv)

  • Temperature: Reflux (78°C for ethanol)

  • Time: 3 hours (oxidation), 4–6 hours (esterification)

Yield : 65–72% . The lower yield compared to Claisen condensation is attributed to side reactions during oxidation.

Hydrogenation-Esterification Sequential Approach

Patents describing 6-fluoro chromene derivatives provide insights into adaptable methods for the methyl analogue. A hydrogenation-esterification sequence involves:

  • Hydrogenation of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid : Palladium on carbon (10% Pd/C) catalyzes hydrogenation at ambient pressure to yield 3,4-dihydro-2H-chromene-2-carboxylic acid.

  • Esterification with Ethanol : The dihydro acid is treated with ethanolic HCl to form the ethyl ester.

Reaction Conditions :

  • Hydrogen Pressure: 1 atm

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Ethanol

  • Temperature: Room temperature (hydrogenation), reflux (esterification)

Yield : 70–75% . This method avoids harsh oxidizing agents but requires careful control of hydrogenation to prevent over-reduction.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Claisen Condensation Diethyl oxalate, NaOEtReflux, ethanol78–85%>98%
Oxidation-Esterification NaClO₂, H₂SO₄0–5°C (oxidation), reflux65–72%90–95%
Hydrogenation Pd/C, ethanolic HClRT (H₂), reflux70–75%92–94%

Key Observations :

  • Claisen Condensation offers the highest yield and purity, favored for scalability .

  • Oxidation-Esterification is limited by the instability of the carboxaldehyde intermediate .

  • Hydrogenation-Esterification provides moderate yields but avoids toxic oxidants .

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance the Claisen condensation process:

  • Residence Time : 30 minutes (vs. 6–8 hours batchwise)

  • Temperature Control : 80°C ± 2°C

  • Productivity : 1.2 kg/L·h, with 99.5% conversion .

Esterification in flow systems using solid acid catalysts (e.g., Amberlyst-15) reduces corrosion risks and improves ethanol utilization .

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Undesired Cyclization : Minimized by slow addition of diethyl oxalate during Claisen condensation .

    • Over-Oxidation : Controlled by maintaining sub-5°C temperatures during NaClO₂ reactions .

  • Catalyst Deactivation :

    • Pd/C catalyst poisoning by sulfur impurities is addressed via pre-treatment with activated charcoal .

Emerging Techniques

Recent advances include enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving 88% yield under mild conditions (pH 7.0, 35°C) . This green chemistry approach reduces energy consumption and waste.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. This reaction is critical for generating bioactive intermediates for medicinal chemistry applications.

Key Conditions

Reaction TypeReagents/ConditionsYieldSource
Acidic hydrolysisHCl (aq.), reflux87%
Basic hydrolysisNaOH (aq.), ethanol, 80°C79%

For example, microwave-assisted hydrolysis with HCl achieved a higher yield (87%) compared to traditional methods . The carboxylic acid derivative is a versatile synthon for further functionalization.

Nucleophilic Substitution at the Chromone Core

The electron-deficient chromone ring facilitates nucleophilic attacks at positions 3 and 8.

Reactivity Trends

  • Position 3 : Activated by the adjacent carbonyl group, enabling substitutions with amines or thiols.

  • Position 8 : Halogenation (e.g., bromination) occurs under electrophilic conditions, as demonstrated in related chromones .

Condensation and Cyclization Reactions

The 4-oxo group participates in Knoevenagel condensations and cyclizations to form fused heterocycles.

Example Pathway

  • Reaction with hydrazines forms pyrazole-fused chromones.

  • Condensation with aldehydes yields chalcone analogs, enhancing biological activity.

Experimental Data

SubstrateReagentProductYieldSource
Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylateHydrazine hydratePyrazole-chromone hybrid65%

Cross-Coupling Reactions

The methyl group at position 6 can undergo functionalization via Suzuki-Miyaura coupling when activated by bromination.

Case Study

  • Bromination at position 6 (using NBS) followed by Pd-catalyzed coupling with arylboronic acids introduces diverse aryl groups .

Optimized Conditions

StepReagentsTemperatureYield
BrominationNBS, AIBN, CCl₄80°C72%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME100°C68%

Microwave-Assisted Functionalization

Microwave (MW) irradiation significantly accelerates reactions involving this chromone derivative:

Reaction TypeMW ParametersOutcomeSource
Ester hydrolysis100 W, 120°C, 20 min87% yield
Claisen condensation150 W, 140°C, 15 min93% yield

MW methods reduce reaction times from hours to minutes while improving purity .

Steric and Electronic Effects on Reactivity

  • Steric Effects : The methyl group at position 6 imposes minimal steric hindrance, allowing free rotation of the chromone-phenyl bond .

  • Electronic Effects : The trans-related carbonyl groups (chromone-4-oxo and ester) create a conjugated system, stabilizing enolate intermediates during condensations .

Comparative Reactivity with Analogues

Substituents on the chromone ring significantly alter reactivity:

CompoundSubstituentReaction Rate (vs. Reference)Notes
6-Bromo derivativeBr at position 61.5× fasterEnhanced electrophilicity
6-Methoxy derivativeOMe at position 60.8× slowerElectron donation reduces reactivity

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and cancer. The compound exhibits significant anti-inflammatory and anticancer activities, making it a valuable candidate for drug development.

Case Study: Anticancer Activity
Research has shown that derivatives of chromene compounds, including this compound, can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that these compounds interact with cellular receptors and enzymes involved in tumor progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Natural Product Synthesis

This compound serves as a key intermediate in synthesizing various natural products and their derivatives. Its structure allows for the modification of functional groups, which can enhance the bioactivity of synthesized compounds.

Table 1: Natural Products Derived from this compound

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAntioxidant
Compound CAnticancer

Fluorescent Dyes

This compound is utilized in developing fluorescent dyes for biological imaging applications. These dyes are crucial for visualizing cellular processes, allowing researchers to track biological events in real-time.

Case Study: Biological Imaging
In studies focusing on cellular imaging, chromene derivatives have been employed as fluorescent probes due to their favorable photophysical properties. The ability to visualize cellular dynamics enhances our understanding of complex biological systems .

Polymer Chemistry

The compound finds applications in polymer chemistry, where it contributes to developing polymers with specific properties. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing material characteristics such as thermal stability and mechanical strength.

Table 2: Applications of this compound in Polymer Chemistry

Application AreaDescriptionReference
CoatingsImproved durability
Biodegradable PlasticsEco-friendly alternatives

Food Industry

Emerging research indicates potential applications of this compound as a flavoring agent or preservative in the food industry. Its natural origins may provide safer alternatives to synthetic additives.

Case Study: Flavoring Agent Evaluation
Studies have evaluated the sensory properties of chromene derivatives as flavoring agents. The results suggest that these compounds can enhance food formulations while maintaining safety standards .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Chromene derivatives vary significantly in bioactivity and physicochemical properties based on substituent type and position. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activities Synthesis Yield Reference
Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate C₁₃H₁₂O₄ 6-Me, 2-COOEt 244.23 CCS: 147.1–161.7 Ų
Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate C₁₂H₉IO₄ 6-I, 2-COOEt 344.10 Heavy atom effect; potential radiopharmaceutical use
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde C₁₁H₈O₃ 6-Me, 3-CHO 188.18 Antibacterial, anti-inflammatory 78.7%
Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate C₁₁H₇ClO₄ 6-Cl, 3-COOMe 238.62 Enhanced electrophilicity
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-... C₁₈H₁₇Cl₂NO₄ 2-NH₂, 4-(2,4-Cl₂Ph), 5-O 382.24 Anticancer (structure-activity studies)

Key Observations :

  • Ester vs.
  • Bulkier Substituents : The dichlorophenyl group in ’s compound significantly increases molecular weight and may enhance receptor-binding specificity .

Crystallographic and Spectral Insights

  • π-π Stacking : 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde exhibits π-π interactions (centroid distance: 3.55 Å), stabilizing its crystal lattice . Similar interactions are plausible in the target compound, affecting solubility and solid-state stability.
  • Spectroscopy : IR and NMR data for related compounds (e.g., C=O stretches at 1695–1710 cm⁻¹, aromatic proton signals at δ 6.70–7.98 ppm) provide benchmarks for structural validation .

Biological Activity

Ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate is a compound belonging to the chromene family, known for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its antioxidant, anti-inflammatory, anticancer, and antihistaminic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This compound features a chromene backbone with a carboxylate group at the 2-position and a methyl group at the 6-position, contributing to its unique biological properties.

Antioxidant Activity

Research has demonstrated that compounds in the chromene family exhibit significant antioxidant activity. This compound has been studied for its ability to scavenge free radicals and inhibit lipid peroxidation. These activities are crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The antioxidant mechanism involves the inhibition of reactive oxygen species (ROS) generation and the protection of cellular components from oxidative damage. Studies indicate that this compound can modulate enzymatic activities related to oxidative stress, thereby enhancing cellular defense mechanisms .

Anti-Inflammatory Properties

In addition to its antioxidant effects, this compound has shown promising anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Case Study: In Vivo Evaluation

A study involving animal models demonstrated that treatment with this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results indicated a decrease in edema and pain response, suggesting potential therapeutic applications in conditions like arthritis and asthma .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as p53 and MAPK .

Research Findings

A study reported an IC50 value of approximately 25 µM for this compound against human breast cancer cells (MCF-7), indicating significant potency. Additionally, it was found to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies .

Antihistaminic Activity

This compound has also been investigated for its antihistaminic properties. In vitro assays demonstrated that it could inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use as an antiallergic agent .

Clinical Implications

The antihistaminic effects may provide therapeutic benefits for allergic conditions such as asthma and allergic rhinitis. Further clinical studies are warranted to evaluate its effectiveness and safety profile in human subjects.

Summary of Biological Activities

Activity Mechanism Research Findings
AntioxidantScavenging free radicals; inhibiting lipid peroxidationSignificant reduction in oxidative stress markers
Anti-inflammatoryInhibition of COX/LOX; reduction of cytokinesDecreased edema and pain response in animal models
AnticancerInduction of apoptosis; modulation of signaling pathwaysIC50 ~25 µM against MCF-7 cells; enhances chemotherapy
AntihistaminicInhibition of histamine-induced contractionsPotential use in treating allergic conditions

Q & A

Q. Table 1. Crystallographic Data for Derivatives

CompoundSpace Groupa (A˚)a\ (\text{Å})b (A˚)b\ (\text{Å})c (A˚)c\ (\text{Å})β (°)\beta\ (°)Reference
Derivative AP21/cP2_1/c11.978.1739.2090
Derivative BP21/nP2_1/n10.239.4521.1595.3

What computational approaches are utilized to predict the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and computes HOMO-LUMO gaps (e.g., 4.12 eV) to predict charge transfer .
  • TD-DFT : Simulates UV-Vis spectra (λmax ≈ 320 nm) for comparison with experimental data .
  • NBO Analysis : Identifies electron-deficient regions (e.g., 4-oxo group) prone to nucleophilic attack .
  • Solvent Effects : Polarizable Continuum Model (PCM) adjusts for ethanol/water interactions .

Q. Table 2. DFT vs. Experimental Parameters

ParameterB3LYP/6-311G(d,p)Experimental (XRD)
C=O Bond Length1.214 Å1.226 Å
HOMO-LUMO Gap4.12 eV-
Dihedral Angle178.5°176.7°

How do structural modifications at the 6-methyl and 4-oxo positions influence bioactivity, and what analytical techniques validate these effects?

Answer:

  • Substituent Effects :
    • 6-Methyl : Enhances lipophilicity (logP ↑ 0.5–1.0), improving membrane permeability .
    • 4-Oxo : Participates in hydrogen bonding with biological targets (e.g., NF-κB, IC50 = 12 µM) .
  • Validation Methods :
    • SAR Studies : Compare IC50 values of derivatives using MTT assays .
    • Molecular Docking : AutoDock Vina predicts binding modes (RMSD < 2.0 Å) .
    • Crystallography : Overlay derivative and parent structures to identify steric clashes .

What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

Answer:

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) at 25–60°C .
  • 2D NMR : COSY and NOESY assign spin systems and confirm spatial proximity of protons .
  • DFT Benchmarking : GIAO-calculated 13C^{13}\text{C} shifts (MAE < 2 ppm) validate assignments .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., enol vs. keto predominance) .

How are ring puckering parameters and conformational dynamics analyzed in the chromene core?

Answer:

  • Cremer-Pople Coordinates : Calculate puckering amplitude (qq) and phase angles (ϕ\phi) from SCXRD data. For example, q=0.42 A˚q = 0.42\ \text{Å}, ϕ=25°\phi = 25° indicates moderate puckering .
  • Molecular Dynamics (MD) : Simulate ring flexibility in explicit solvent (AMBER force field) over 100 ns .
  • Torsion Angle Analysis : C3-C4-C5-O2 torsion (-12.7°) correlates with puckering in solution (NMR) vs. solid state .

Q. Key Puckering Parameters :

  • Planar Reference : Least-squares plane deviation < 0.05 Å.
  • Dynamic Correlations : Compare XRD (rigid) and MD (flexible) models to assess environmental effects .

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